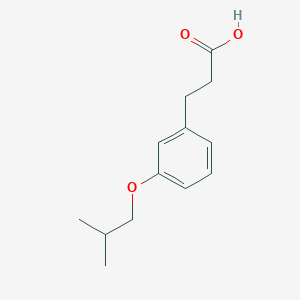
3-(2-Methylpropoxy)benzenepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropoxy)benzenepropanoic acid is an organic compound characterized by a benzene ring substituted with a propanoic acid group and a 2-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)benzenepropanoic acid typically involves the reaction of 3-(2-Methylpropoxy)benzene with propanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzene ring is acylated using propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Methylpropoxy)benzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
3-(2-Methylpropoxy)benzenepropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Methylpropoxy)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
3-Phenylpropionic acid: A structurally similar compound with a phenyl group instead of the 2-methylpropoxy group.
Benzenepropanoic acid: Another related compound with a simpler structure lacking the additional substituents.
Uniqueness
The presence of the 2-methylpropoxy group in 3-(2-Methylpropoxy)benzenepropanoic acid imparts unique chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
1057602-15-9 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-[3-(2-methylpropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-5-3-4-11(8-12)6-7-13(14)15/h3-5,8,10H,6-7,9H2,1-2H3,(H,14,15) |
InChI 键 |
NPMWJRMKDHLMEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=CC(=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


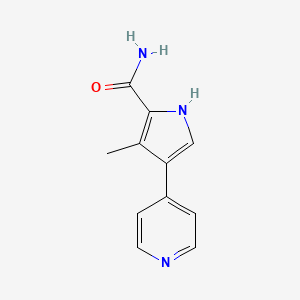

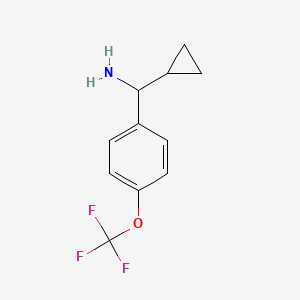
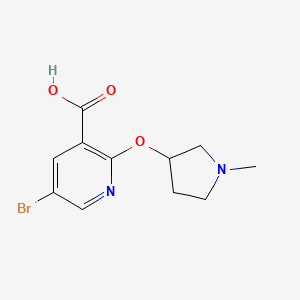


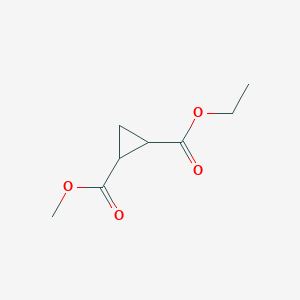
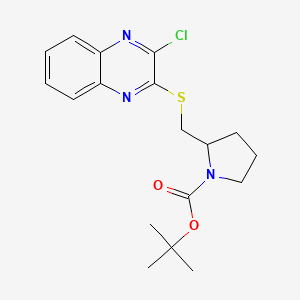
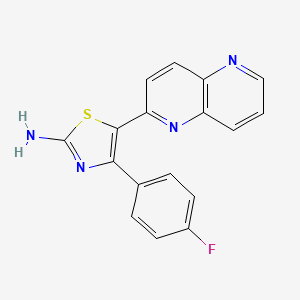
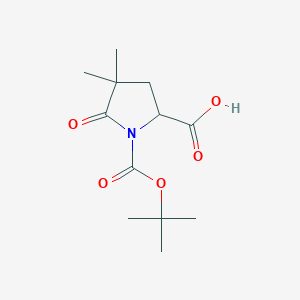
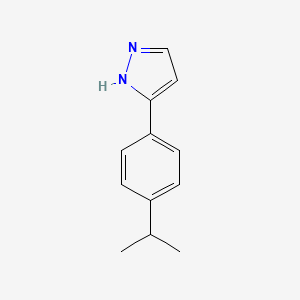
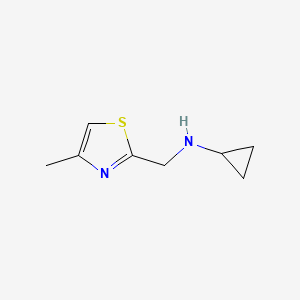
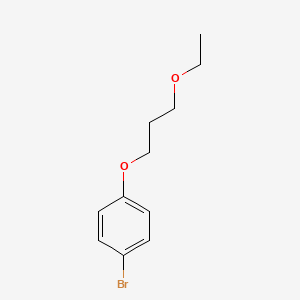
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
